
6-(Dimethylamino)naphthalene-2-sulfonic acid
概要
説明
This compound belongs to the class of organic compounds known as 2-naphthalene sulfonates . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group at the 2-position . Naphthalene is a bicyclic compound that is made up of two fused benzene rings .
Synthesis Analysis
The synthesis of this compound involves the use of sodium cyanoborohydride in water . Other methods include the use of formaldehyde and Bronner acid in acetonitrile for a short duration, followed by the addition of sodium cyanoborohydride and acetic acid in acetonitrile at 20℃ for 5 hours .Molecular Structure Analysis
The molecular formula of this compound is C12H13NO3S . It has a molecular weight of 251.30 g/mol . The compound has 17 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis
The surface electronic properties of graphene oxide (GO) were modified through reduction and functionalization . Non-covalent functionalization was found to be superior compared to covalent functionalization due to the formation of few-layer graphene with a low defect content .Physical and Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.3 cm/s . The compound is soluble in water .科学的研究の応用
Photophysical Studies
Dansyl acid is frequently used in photophysical studies due to its unique properties. It has been studied in various solvents and aqueous mixtures for understanding the max emission of probes in biological systems (Cerezo et al., 2001). This research is crucial for interpreting the behavior of similar compounds in complex biological environments.
Molecular Imaging and Blood Clotting
Dansyl acid derivatives have shown potential in molecular imaging, particularly in monitoring apoptotic cell death. This application is significant in the context of evaluating antiapoptotic drug treatments (Basuli et al., 2012).
Food Chemistry
Dansyl acid plays a role in food chemistry, especially in the quantitation of amino acids in beverages. Its derivatives are used in mass spectrometry for directing the fragmentation of ionized sulfonylated derivatives (Mazzotti et al., 2012).
Fluorescence Spectroscopic Studies
In fluorescence spectroscopy, dansyl acid is employed as a probe to compare membrane properties in various cells, such as in studies related to Huntington disease (Lakowicz & Sheppard, 1981).
Studying Protein Binding
Dansyl acid is used to monitor the reversible binding to proteins like serum albumin. It helps in understanding the hydrophobic nature and the binding sites on these proteins (Doody et al., 1982).
Cellular Studies Using Fluorophores
Dansyl acid derivatives are crucial in studying dipolar relaxation in cells and tissues. They are used to map water dipolar relaxation in various cellular environments (Otaiza-González et al., 2022).
Development of Two-photon Probes
Dansyl acid is instrumental in developing two-photon probes for biothiols, aiding in fluorescence detection and imaging, particularly in mitochondria (Singha et al., 2013).
Detection of Charged Anions
It has been used to develop molecules that serve as optical probes for detecting charged anions, showing changes in emission and NMR chemical shifts upon binding with anions (Al-Sayah et al., 2016).
作用機序
Target of Action
It is known to be an electrophilic reagent that can act as a hydrogen donor and catalyst in organic synthesis .
Mode of Action
6-(Dimethylamino)naphthalene-2-sulfonic acid, also known as MTANa, is an electrophilic reagent. It interacts with its targets by donating hydrogen atoms, which can facilitate various chemical reactions . It can also act as a catalyst, speeding up the rate of these reactions without being consumed in the process .
Biochemical Pathways
It is known to be involved in a variety of organic synthesis reactions, including hydrogenation reactions, peroxidation reactions, and dye reduction reactions . It can also participate in esterification, acylation, alkylation, and condensation reactions in organic synthesis .
Pharmacokinetics
It is known to be soluble in water, forming a weakly basic solution
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a hydrogen donor and catalyst, it can facilitate a variety of chemical transformations, leading to the synthesis of new compounds . It can also be used as a dye, a fluorescent agent, and a biological marker .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, and its reactivity can be influenced by the presence of other reactants and the pH of the solution . It is a relatively stable compound, but care should be taken to avoid contact with oxidizing agents and strong acids to prevent hazardous reactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(dimethylamino)naphthalene-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-5-3-10-8-12(17(14,15)16)6-4-9(10)7-11/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGJWPCYRPPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435876 | |
| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34322-51-5 | |
| Record name | 6-(Dimethylamino)-2-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34322-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonic acid, 6-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


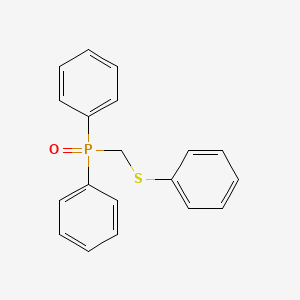
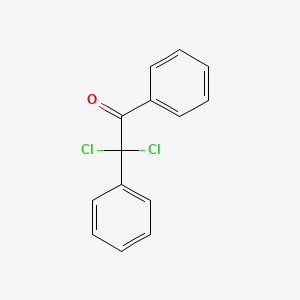

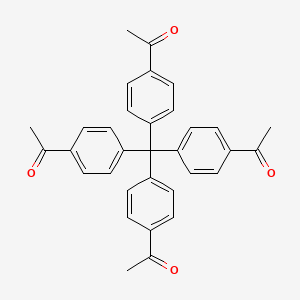
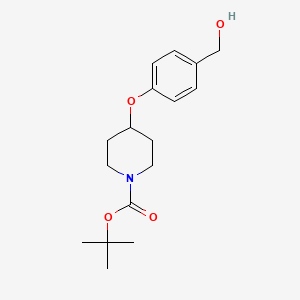

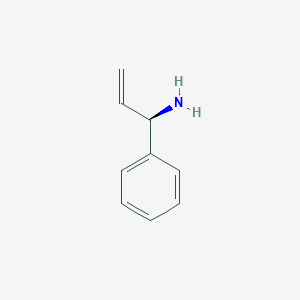
![1,1'-Bis[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]ferrocene](/img/structure/B3177994.png)
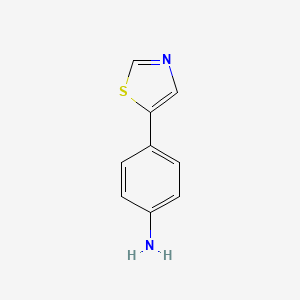
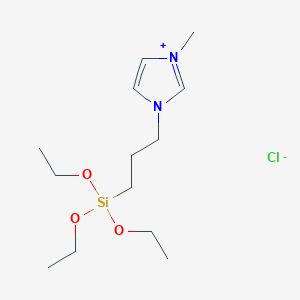
![(11bR)-2,6-Dimethyl-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178027.png)
![11bS-N,N-bis[(1S)-1-(1-naphthalenyl)ethyl]dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3178029.png)
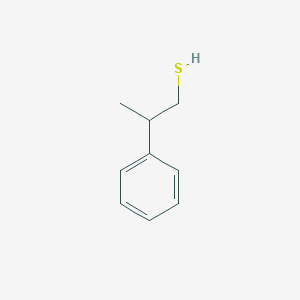
![Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-](/img/structure/B3178046.png)
